molecular formula C18H22N2O5 B4917532 Ethyl 4-[3-(4-hydroxypiperidin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoate

Ethyl 4-[3-(4-hydroxypiperidin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoate

Cat. No.: B4917532
M. Wt: 346.4 g/mol
InChI Key: UXNLFPJSVVZKNV-UHFFFAOYSA-N
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Description

Ethyl 4-[3-(4-hydroxypiperidin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoate is a complex organic compound that features a benzoate ester linked to a pyrrolidine ring, which is further substituted with a hydroxypiperidine group

Preparation Methods

The synthesis of Ethyl 4-[3-(4-hydroxypiperidin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the benzoate ester: This can be achieved by esterification of 4-hydroxybenzoic acid with ethanol in the presence of an acid catalyst.

    Synthesis of the pyrrolidine ring: The pyrrolidine ring can be synthesized via a cyclization reaction involving a suitable amine and a carbonyl compound.

    Introduction of the hydroxypiperidine group: This step involves the nucleophilic substitution of a piperidine derivative onto the pyrrolidine ring, followed by hydroxylation.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and stringent reaction conditions.

Chemical Reactions Analysis

Ethyl 4-[3-(4-hydroxypiperidin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkoxides.

Scientific Research Applications

Ethyl 4-[3-(4-hydroxypiperidin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Biological Studies: The compound is used in research to understand its effects on cellular pathways and its potential as a therapeutic agent.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-[3-(4-hydroxypiperidin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxypiperidine group is known to interact with various biological pathways, potentially inhibiting or activating specific enzymes. The exact pathways and targets depend on the specific application and the biological context.

Comparison with Similar Compounds

Ethyl 4-[3-(4-hydroxypiperidin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoate can be compared with similar compounds such as:

    Ethyl 4-(4-hydroxypiperidin-1-yl)benzoate: This compound lacks the pyrrolidine ring, making it less complex but also potentially less versatile in its applications.

    4-Hydroxypiperidine derivatives: These compounds share the hydroxypiperidine group but differ in their overall structure and reactivity.

Properties

IUPAC Name

ethyl 4-[3-(4-hydroxypiperidin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O5/c1-2-25-18(24)12-3-5-13(6-4-12)20-16(22)11-15(17(20)23)19-9-7-14(21)8-10-19/h3-6,14-15,21H,2,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXNLFPJSVVZKNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC(CC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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